

An In-depth Technical Guide to the Aqueous Solubility of Rubidium Perchlorate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubidium perchlorate*

Cat. No.: *B083219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **rubidium perchlorate** (RbClO4) in water. The document presents quantitative solubility data across a range of temperatures, details a standard experimental protocol for its determination, and includes a visual representation of the experimental workflow. This information is critical for professionals in research and development who require precise data on the physicochemical properties of this inorganic salt.

Quantitative Solubility Data

The solubility of **rubidium perchlorate** in water exhibits a positive correlation with temperature, a characteristic typical of many inorganic salts. The dissolution process is endothermic, meaning that as the temperature of the solvent (water) increases, the capacity of the solvent to dissolve the solute (**rubidium perchlorate**) also increases. The quantitative data, expressed in grams of solute per 100 grams of water (g/100g H2O), is summarized in the table below for easy reference and comparison.

Temperature (°C)	Solubility (g/100g H ₂ O)
0	1.09[1]
10	1.19[1]
20	1.55[1]
25	1.34[2]
30	2.2[1]
40	3.26[1]
60	6.27[1]
80	11[1]
90	15.5[1]
100	18[2]

Note: Data has been compiled from various sources. Minor discrepancies may exist between different experimental determinations.

Experimental Protocol: Isothermal Gravimetric Method

The determination of **rubidium perchlorate** solubility is commonly achieved through the isothermal gravimetric method. This classical and reliable technique involves establishing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

I. Materials and Equipment:

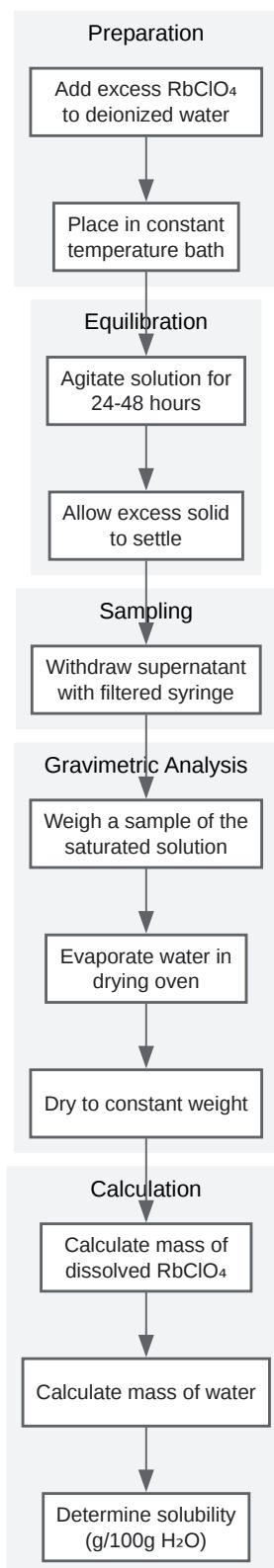
- **Rubidium Perchlorate** (RbClO₄), analytical grade
- Deionized or distilled water
- Constant temperature water bath or incubator with stirring capability

- Erlenmeyer flasks with stoppers
- Calibrated thermometer
- Syringe with a filter attachment (e.g., 0.45 μm pore size)
- Pre-weighed weighing bottles or evaporating dishes
- Analytical balance (accurate to ± 0.0001 g)
- Drying oven

II. Procedure:

- Preparation of Saturated Solution: An excess amount of **rubidium perchlorate** is added to a known volume of deionized water in an Erlenmeyer flask. The flask is then securely stoppered to prevent evaporation.
- Equilibration: The flask is placed in a constant temperature water bath set to the desired temperature. The solution is continuously agitated using a magnetic stirrer or by mechanical shaking to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration period typically ranges from 24 to 48 hours, depending on the temperature and the particle size of the solute.
- Sample Withdrawal: Once equilibrium is established, the stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid particles from being collected.
- Gravimetric Analysis:
 - A pre-weighed weighing bottle is used to collect a specific volume of the filtered saturated solution.
 - The weighing bottle containing the sample is weighed to determine the total mass of the solution.
 - The weighing bottle is then placed in a drying oven set at a temperature sufficient to evaporate the water (typically 100-120 °C) without decomposing the **rubidium**

perchlorate.


- The sample is dried to a constant weight, which is confirmed by repeated weighing until two consecutive measurements show no significant change in mass.
- Data Calculation:
 - The mass of the dissolved **rubidium perchlorate** is the final constant weight of the weighing bottle minus the initial weight of the empty bottle.
 - The mass of the water is the total mass of the solution sample minus the mass of the dissolved **rubidium perchlorate**.
 - The solubility is then calculated as the mass of the dissolved **rubidium perchlorate** per 100 grams of water.

III. Repetition:

The entire procedure is repeated for each desired temperature to generate a solubility curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal gravimetric method for determining the solubility of **rubidium perchlorate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isothermal gravimetric determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. To cite this document: BenchChem. [An In-depth Technical Guide to the Aqueous Solubility of Rubidium Perchlorate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083219#solubility-of-rubidium-perchlorate-in-water-at-various-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

